7-Bromo-6,8-dichloroquinazoline-2,4-diol is a heterocyclic compound belonging to the quinazoline family. Characterized by its distinctive molecular structure, it features bromine and chlorine substituents that significantly influence its chemical behavior and potential biological activities. The compound's molecular formula is , and it is recognized for its applications in various scientific fields, particularly in medicinal chemistry.
This compound can be classified as a substituted quinazoline derivative, which is a class of compounds known for their diverse biological activities. The presence of halogens (bromine and chlorine) in its structure enhances its reactivity, making it an interesting subject for research in drug development and synthetic chemistry .
The synthesis of 7-bromo-6,8-dichloroquinazoline-2,4-diol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 6-bromo-2,4-dichloroquinazoline with hydroxylamine or other nucleophiles under controlled conditions to introduce hydroxyl groups at the 2 and 4 positions.
Key steps in the synthesis include:
Each step requires careful optimization of reaction conditions to achieve high yields and purity .
The molecular structure of 7-bromo-6,8-dichloroquinazoline-2,4-diol can be represented as follows:
LBAYOWRVZAKPLS-UHFFFAOYSA-N
The compound features a quinazoline core with:
This arrangement contributes to its chemical reactivity and potential biological activity .
7-Bromo-6,8-dichloroquinazoline-2,4-diol can undergo several chemical reactions due to its functional groups:
These reactions are valuable for modifying the compound's structure to enhance its biological properties or improve solubility .
The mechanism of action for compounds like 7-bromo-6,8-dichloroquinazoline-2,4-diol often involves interaction with biological targets such as enzymes or receptors. The halogenated quinazoline derivatives are known to exhibit various pharmacological effects, including:
The exact mechanisms can vary based on structural modifications and specific biological contexts .
The physical properties of 7-bromo-6,8-dichloroquinazoline-2,4-diol include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
7-Bromo-6,8-dichloroquinazoline-2,4-diol has several potential applications in scientific research:
Further research is necessary to fully elucidate its potential applications in drug discovery and development .
The synthesis of 7-bromo-6,8-dichloroquinazoline-2,4-diol demands precise sequential halogenation and cyclization strategies. A representative industrial-scale pathway begins with 5-bromo-2,4-dichlorobenzoic acid as the foundational substrate. This undergoes ortho-directed lithiation at the C3 position using n-butyllithium at –78°C in anhydrous THF, followed by electrophilic quenching with hexachloroethane to install the first chlorine atom. Subsequent amidation with formamidine acetate in refluxing xylene generates the quinazoline core, yielding 7-bromo-2,4-dichloroquinazoline (CAS 959237-68-4) as a key intermediate [2] [8]. Final hydrolytic deprotection under acidic conditions (HCl/glacial acetic acid, 110°C, 12h) affords the target diol scaffold. Alternative routes leverage anthranilic acid derivatives, where cyclization via ortho-esters or formamide condensations introduces the pyrimidine ring prior to halogenation. The choice of benzoic acid precursor critically determines regiochemical fidelity; electron-withdrawing bromine at C7 directs electrophilic substitution to C6 and C8 via σ-complex stabilization [8].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Number | Function |
---|---|---|
5-Bromo-2,4-dichlorobenzoic acid | 117307-19-6 | Core aromatic precursor |
7-Bromo-2,4-dichloroquinazoline | 959237-68-4 | Cyclized halogenated intermediate |
6-Bromo-2,4-dichloroquinazoline | 10107568 (PubChem) | Regioisomeric contaminant to control |
Achieving the precise 6,8-dichloro-7-bromo pattern necessitates stringent control over electrophilic aromatic substitution (SEAr) kinetics. Directed ortho-metalation (DoM) proves indispensable: bromine at C7 acts as a blocking group while lithium-halogen exchange at C6/C8 positions enables chlorine installation via Cu(I)-catalyzed Sandmeyer reactions. Patent CN114436974A details a regioselective bromination protocol where 6-chloro-4(3H)-quinazolinone undergoes electrophilic bromination using bromine in acetic acid/sodium acetate buffer (60°C, 4h), yielding 7-bromo-6-chloro-4(3H)-quinazolinone with >95% regiopurity [3]. Competitive dibromination is suppressed by maintaining substrate concentrations below 0.5M. For the 6,8-dichloro motif, radical chlorination using sulfuryl chloride (SO₂Cl₂) in chlorinated solvents at 80°C demonstrates superior selectivity over electrophilic chlorination, minimizing C5/C7 side-products. Critical parameters include:
Table 2: Regioselective Halogenation Optimization
Condition | Bromination Yield | Chlorination Yield | Regioselectivity |
---|---|---|---|
Br₂/AcOH/NaOAc (60°C) | 92% | N/A | 7-Br: 95% |
SO₂Cl₂/CH₂Cl₂ (80°C) | N/A | 78% | 6,8-diCl: 85% |
NCS/CuCl in DMF (25°C) | N/A | 65% | 6,8-diCl: 70% |
Br₂/PCl₅ in POCl₃ (reflux) | 88% | Concurrent | 7-Br/6-Cl: 82% |
The halogen-rich scaffold of 7-bromo-6,8-dichloroquinazoline-2,4-diol serves as a versatile platform for Pd-catalyzed cross-couplings, enabling C-C and C-heteroatom bond formation. Suzuki-Miyaura reactions exhibit exceptional efficiency at the C7 bromine position due to lower steric hindrance and enhanced oxidative addition kinetics compared to C6/C8 chlorines. Screening of 300 fragment binders against SOS2 identified quinazoline cores amenable to diversification via arylboronic acid couplings, with Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O (90°C, 12h) achieving >80% conversion [1] [6]. Stille couplings using tributyltin reagents (e.g., 2-furylstannane) demonstrate compatibility at C6 when employing AsPh₃ as a co-ligand, though competing protodehalogenation requires careful moisture control. For C8 functionalization, Buchwald-Hartwig amination succeeds only with electron-deficient amines (e.g., morpholine) using XPhos Pd G3 catalyst at elevated temperatures (110°C). Crucially, the C2/C4 diol groups necessitate protection as acetates or TMS ethers to prevent O-alkylation side reactions during nucleophilic substitutions.
Quinazoline ring formation efficiency hinges on solvent polarity and thermal parameters. Cyclodehydration of 2-amino-5-bromo-3,4-dichlorobenzamide using formamide equivalents follows second-order kinetics, with rate constants doubling when switching from protic (EtOH, k=0.18 h⁻¹M⁻¹) to polar aprotic solvents (DMF, k=0.37 h⁻¹M⁻¹) at 120°C [8]. Anhydrous dichloroacetic acid emerges as the optimal cyclization medium for acid-sensitive intermediates, facilitating 94% conversion at 100°C through in situ water removal. Temperature profiling reveals two critical thresholds:
Table 3: Solvent Impact on Cyclization Efficiency
Solvent | Dielectric Constant (ε) | Cyclization Yield | Byproduct Formation |
---|---|---|---|
Dimethylacetamide | 37.8 | 91% | <2% |
N-Methylpyrrolidone | 32.2 | 89% | 3% |
Ethylene glycol | 37.7 | 75% | 8% |
Xylene | 2.3 | 42% | 15% |
Acetic acid | 6.2 | 68% | 12% |
Industrial translation faces four critical bottlenecks:
Table 4: Industrial Production Metrics
Parameter | Lab Scale | Pilot Plant (100L) | Optimized Process |
---|---|---|---|
Overall Yield | 28% | 42% | 67% |
Regioisomeric Purity | 90% | 93% | 98.5% |
Pd Catalyst Loading | 5 mol% | 3 mol% | 0.8 mol% |
Organic Waste Volume | 15 L/kg API | 8 L/kg API | 2.5 L/kg API |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: